Lipophilicity Differentiation: Ethyl vs Methyl Piperazine-Acetic Acid
The ethyl substituent confers a higher computed lipophilicity (XLogP3 = −2.2) compared with the 4‑methyl analog (XLogP3 = −2.6), while the topological polar surface area remains identical (43.8 Ų) [1][2]. This difference can influence passive membrane permeability and oral bioavailability when the building block is incorporated into lead series.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = −2.2; TPSA = 43.8 Ų |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)acetic acid: XLogP3 = −2.6; TPSA = 43.8 Ų |
| Quantified Difference | ΔXLogP3 = +0.4 log unit (more lipophilic); TPSA equal |
| Conditions | XLogP3 calculated using PubChem algorithm (version 3.0); TPSA calculated using Cactvs 3.4 |
Why This Matters
The higher lipophilicity of the ethyl derivative can be a decisive factor in fragment‑based drug design when optimizing LogD for CNS penetration or cellular uptake.
- [1] PubChem CID 3163246, 2-(4-Ethylpiperazin-1-yl)acetic acid, computed XLogP3 and TPSA. View Source
- [2] PubChem CID 2762732, (4-Methylpiperazin-1-yl)acetic acid, computed XLogP3 and TPSA. View Source
